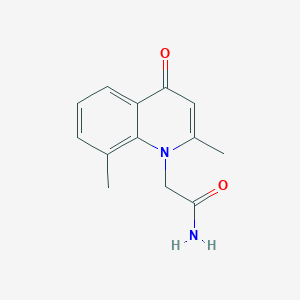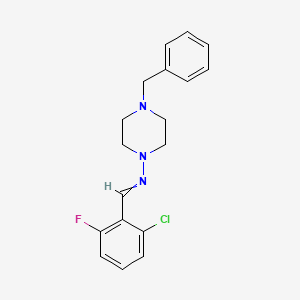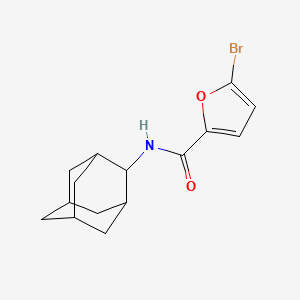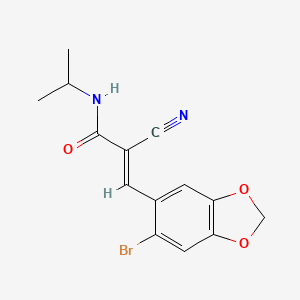![molecular formula C12H16N2O2S B5704594 N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPCC is a furamide derivative and belongs to the class of carbonothioyl compounds. It has been shown to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide involves the inhibition of platelet aggregation and thrombus formation. N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been shown to inhibit the activity of phosphodiesterase 3 (PDE3), which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of PDE3 leads to an increase in cAMP levels, which in turn leads to the inhibition of platelet activation and aggregation.
Biochemical and Physiological Effects
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet activation and aggregation, which makes it a promising candidate for the treatment of thrombotic diseases. N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide is its specificity for PDE3 inhibition, which makes it a promising candidate for the treatment of thrombotic diseases. However, one of the limitations of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide is its short half-life, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide. One direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the development of new derivatives of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide and its potential in treating various diseases.
Métodos De Síntesis
The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide involves the reaction of furfurylamine with 4-methylpiperidine-4-carbonyl chloride in the presence of a base. The resulting product is then treated with carbon disulfide to yield N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide. The synthesis of N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antithrombotic, anti-inflammatory, and antiplatelet effects. N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide has also been studied for its potential in treating ischemic stroke, myocardial infarction, and other cardiovascular diseases.
Propiedades
IUPAC Name |
N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-4-6-14(7-5-9)12(17)13-11(15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZAFFWMQHRUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylpiperidine-1-carbothioyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)


![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)


![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)

![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
